![molecular formula C22H24N2O4 B2424732 7-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide CAS No. 1448136-68-2](/img/structure/B2424732.png)
7-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, which have shown significant antibacterial and antifungal activity . The antimicrobial activity was found to be comparable to that of standard drugs .
Molecular Modeling
The compound has been used in molecular modeling studies . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one compounds . These compounds were synthesized by reacting 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one with various substituted halo compounds in the presence of triethylamine/dichloromethane .
Inhibition of Anaplastic Lymphoma Kinase (ALK)
The compound has been used in the synthesis of a series of 1,3,5-triazine derivatives, which have been identified as potent and selective ALK inhibitors . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . Future research could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs and exploring their potential as anticancer agents .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit good inhibitory potency in docking studies with the crystal structure of oxidoreductase .
Biochemical Pathways
Similar compounds have been found to exhibit significant antibacterial and antifungal activity, suggesting that they may interfere with the biochemical pathways essential for the growth and reproduction of bacteria and fungi .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that they may inhibit the growth and reproduction of bacteria and fungi at the molecular and cellular levels.
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to correlate well with the estimated score by a genetic algorithm , suggesting that computational modeling may be a useful tool for predicting the influence of environmental factors on the compound’s action.
properties
IUPAC Name |
7-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-18-10-12-24(13-11-18)17-8-6-16(7-9-17)23-22(25)20-14-15-4-3-5-19(27-2)21(15)28-20/h3-9,14,18H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGSNLKSWGQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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